molecular formula C11H9NO2 B1611190 3-Methylquinoline-2-carboxylic acid CAS No. 92513-28-5

3-Methylquinoline-2-carboxylic acid

Cat. No.: B1611190
CAS No.: 92513-28-5
M. Wt: 187.19 g/mol
InChI Key: PBCSDDOCZANXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylquinoline-2-carboxylic acid is an organic compound with the molecular formula C11H9NO2 It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. For example, microwave-assisted synthesis and solvent-free reactions have been explored to produce quinoline derivatives in a more environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

3-Methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Methylquinoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.

    Medicine: Quinoline derivatives are explored for their anticancer, antimalarial, and antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methylquinoline-2-carboxylic acid involves its interaction with various molecular targets. In medicinal chemistry, it can inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylquinoline-3-carboxylic acid
  • 8-Hydroxyquinoline
  • Quinoline-4-carboxylic acid

Uniqueness

3-Methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and industrial materials .

Properties

IUPAC Name

3-methylquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-6-8-4-2-3-5-9(8)12-10(7)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCSDDOCZANXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544313
Record name 3-Methylquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92513-28-5
Record name 3-Methylquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Methylquinoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Methylquinoline-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Methylquinoline-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Methylquinoline-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Methylquinoline-2-carboxylic acid
Reactant of Route 6
3-Methylquinoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.